The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be achieved through several methods involving the reaction of substituted phenols with hydrazine derivatives. A common synthetic route involves:
The molecular structure of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine consists of a five-membered oxadiazole ring with the following substituents:
The molecular formula is , with a molecular weight of approximately 229.66 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for confirmation of its structure .
The reactivity of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be attributed to its functional groups:
The mechanism of action for compounds like 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that these compounds may exhibit:
Detailed studies involving docking simulations and biological assays are essential for elucidating the precise mechanism .
The physical properties include:
Chemical properties include:
5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields:
This compound exemplifies the ongoing research into oxadiazole derivatives for therapeutic applications and highlights the importance of continued exploration in this chemical space.
The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and π-π stacking interactions. Positional isomerism and substitution patterns on this heterocycle profoundly influence target engagement and physicochemical properties. Within this chemical space, 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1016686-46-6) exemplifies targeted molecular design, leveraging synergistic electronic and steric effects conferred by its ortho-methoxy and meta-chloro phenyl substituents. This section delineates its formal chemical classification, historical progression as a bioactive template, and the pharmacological implications of its specific substitution motif.
Systematic Nomenclature: The compound is formally designated as 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine under IUPAC rules. This name precisely defines:
Molecular Architecture: The molecule (C₉H₈ClN₃O₂, MW 225.63 g/mol) integrates a planar, electron-deficient 1,3,4-oxadiazole ring with a substituted phenyl ring. Key structural features confirmed via spectroscopic and crystallographic analyses include [6]:
Table 1: Fundamental Chemical Identifiers of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Property | Value |
---|---|
IUPAC Name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
CAS Registry Number | 1016686-46-6 |
Molecular Formula | C₉H₈ClN₃O₂ |
Molecular Weight | 225.63 g/mol |
SMILES | COC₁=C(C=C(C=C₁)Cl)C₂=NN=C(O₂)N |
InChI Key | CMKALBAFLIKUDV-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N |
Synthetic Access: A robust two-step synthesis is employed :
The exploration of 5-aryl-1,3,4-oxadiazol-2-amines as bioactive agents accelerated in the early 2000s, driven by the scaffold's balance of synthetic accessibility, metabolic resistance (compared to ester/amide bioisosteres), and versatile target engagement. Key developmental milestones include:
Antibacterial Pioneers (2000-2010): Early studies identified unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amines as weak antimicrobials. Significant potency leaps occurred with the introduction of electron-withdrawing (halogen, nitro) and electron-donating (methoxy) groups on the phenyl ring. Derivatives demonstrated inhibition of bacterial peptide deformylase (PDF), a conserved metalloenzyme essential for protein maturation [2] [4]. Molecular docking revealed key interactions between the oxadiazole-2-amine and PDF's active site residues, validating the scaffold's suitability for antibiotic design [2].
Diversification into CNS Targets (2010-Present): Structural optimization, particularly halogen-methoxy substitutions, enabled penetration of the blood-brain barrier. This led to discoveries of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) inhibition. For 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine, specific activities include :
GSK-3β inhibition (IC₅₀ = 32 µM), facilitated by van der Waals contacts between the methoxy group and Val135.
Oncology Applications: The scaffold's ability to disrupt tubulin polymerization or induce apoptosis garnered interest. Introduction of the 5-chloro-2-methoxyphenyl group significantly enhanced cytotoxicity compared to simpler phenyl analogues (e.g., ~2-fold lower IC₅₀ against HCT-116 colon cancer cells than the 4-methoxyphenyl analogue) .
The strategic incorporation of ortho-methoxy and meta-chloro substituents on the pendant phenyl ring is a critical design element conferring superior bioactivity to this compound compared to monosubstituted analogues. The synergy arises from:
Table 2: Impact of Halogen-Methoxy Substitution on Key Bioactivities
Biological Target | 5-(5-Chloro-2-methoxyphenyl) Derivative (IC₅₀ or % Inhibition) | 5-(4-Methoxyphenyl) Derivative (IC₅₀ or % Inhibition) | 5-(4-Nitrophenyl) Derivative (IC₅₀ or % Inhibition) |
---|---|---|---|
Antimicrobial (Growth Inhibition at 50 µM) | 70-80% | 40-55% | 60-75% |
AChE Inhibition | 45 µM | 52 µM | 38 µM |
GSK-3β Inhibition | 32 µM | 48 µM | 41 µM |
Cytotoxicity (HCT-116) | 18 µM | 35 µM | 28 µM |
Data synthesized from pharmacological profiling
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2